molecular formula C16H19NO2 B018385 2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- CAS No. 108331-88-0

2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-

Cat. No.: B018385
CAS No.: 108331-88-0
M. Wt: 257.33 g/mol
InChI Key: GMAIUKVGNZXDPW-JMQWPVDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol. It is a colorless to light yellow liquid that is insoluble in water. Ethyl oleate is commonly used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids. It also finds applications as a lubricant and a plasticizer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oleate is typically synthesized through the esterification of oleic acid with ethanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or Amberlyst® 15. The reaction is carried out at elevated temperatures, typically around 65°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of ethyl oleate involves the esterification of oleic acid with ethanol in the presence of a catalyst. The reaction mixture is heated, and the product is purified through distillation and other separation techniques to obtain high-purity ethyl oleate .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Sodium in ethanol is used in the Bouveault–Blanc reduction.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized fatty acids and other oxidation products.

    Reduction: Oleyl alcohol.

    Substitution: Substituted fatty acid esters.

Scientific Research Applications

Ethyl oleate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl oleate can be compared with other fatty acid esters such as:

    Ethyl palmitate: Another fatty acid ethyl ester formed from palmitic acid and ethanol.

    Methyl oleate: The methyl ester of oleic acid, used similarly in various applications.

    Butyl oleate: The butyl ester of oleic acid, used as a lubricant and plasticizer.

Uniqueness: Ethyl oleate is unique due to its specific applications in pharmaceutical formulations and its role as a primer pheromone in honeybees . Its production during ethanol intoxication and its potential toxic effects also distinguish it from other fatty acid esters .

Properties

CAS No.

108331-88-0

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(2E,4E)-N-(2-methylpropyl)-6-oxo-6-phenylhexa-2,4-dienamide

InChI

InChI=1S/C16H19NO2/c1-13(2)12-17-16(19)11-7-6-10-15(18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,17,19)/b10-6+,11-7+

InChI Key

GMAIUKVGNZXDPW-JMQWPVDRSA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/C(=O)C1=CC=CC=C1

SMILES

CC(C)CNC(=O)C=CC=CC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CNC(=O)C=CC=CC(=O)C1=CC=CC=C1

Synonyms

2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-

Origin of Product

United States

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